molecular formula C15H8Br2Cl2O2 B2983542 (5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanol CAS No. 83806-29-5

(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanol

Cat. No.: B2983542
CAS No.: 83806-29-5
M. Wt: 450.94
InChI Key: CXRYPRJYFTWQCG-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its distinctive chemical behavior.

Scientific Research Applications

(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanol has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

The safety and hazards associated with “(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanol” are not specified in the available resources .

Future Directions

Benzofuran and its derivatives, including “(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanol”, have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, future research could focus on exploring its full therapeutic potential for the treatment of microbial diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanol typically involves the reaction of 5,7-dibromo-1-benzofuran-2-yl with 2,4-dichlorophenylmethanol under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

    (5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone: This compound is structurally similar but differs in the functional group attached to the benzofuran ring.

    (5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone oxime: Another similar compound with an oxime functional group.

Uniqueness

(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanol is unique due to its specific combination of bromine and chlorine atoms, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

(5,7-dibromo-1-benzofuran-2-yl)-(2,4-dichlorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Br2Cl2O2/c16-8-3-7-4-13(21-15(7)11(17)5-8)14(20)10-2-1-9(18)6-12(10)19/h1-6,14,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRYPRJYFTWQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(C2=CC3=CC(=CC(=C3O2)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Br2Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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